(2,3-二氢苯并[b][1,4]二氧杂环戊-2-基)(3-(嘧啶-2-基氨基)氮杂环丁-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit, which is a type of organic compound that has been studied for its anti-inflammatory properties . This compound also contains a pyrimidin-2-ylamino group and an azetidin-1-yl group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin subunit is a cyclic structure with two oxygen atoms forming a dioxin ring . The pyrimidin-2-ylamino group and the azetidin-1-yl group add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” can be complex. For example, one of the steps in the synthesis process might result in a Baeyer-Villager oxidation . In another method, the synthesis involves several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .科学研究应用
抗肿瘤和抗生素特性
类似于"(2,3-二氢苯并[b][1,4]二噁英-2-基)(3-(嘧啶-2-基氨基)氮杂环丙氮酮)"的衍生物的一个显著应用是合成具有抗肿瘤特性的化合物。例如,从脯氨酸和氮杂环丙酮取代烯烃的过程中衍生出的氮杂环丙[1,4]苯二氮杂环丙酮已显示出强大的抗肿瘤抗生素活性(Hemming et al., 2014)。
用于癌症治疗的B-Raf激酶抑制剂
另一个重要应用是开发新型含有2,3-二氢苯并[b][1,4]二噁英的衍生物作为B-Raf激酶抑制剂,表现出对各种癌细胞系具有显著的抗增殖活性。这些化合物,包括合成和评估的衍生物,显示出强大的生物活性,表明它们作为癌症治疗药物的潜力(Yang et al., 2012)。
帕金森病的成像剂
此外,含有2,3-二氢苯并[b][1,4]二噁英基团的化合物已被探索作为帕金森病的正电子发射断层扫描(PET)成像剂。这些化合物的合成旨在成像LRRK2酶活性,这是帕金森病病理学中的一个感兴趣的靶点(Wang et al., 2017)。
抗微生物和抗癌剂
研究还专注于合成具有2,3-二氢苯并[b][1,4]二噁英结构的新型吡唑衍生物,展现出潜在的抗微生物和抗癌活性。这些研究突出了该化合物在新型治疗剂的开发中的作用(Hafez et al., 2016)。
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(14-10-22-12-4-1-2-5-13(12)23-14)20-8-11(9-20)19-16-17-6-3-7-18-16/h1-7,11,14H,8-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQJUEYSKJVJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。